Product packaging for Clavulanic acid anion(Cat. No.:)

Clavulanic acid anion

Cat. No.: B1258062
M. Wt: 198.15 g/mol
InChI Key: HZZVJAQRINQKSD-PBFISZAISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Clavulanic acid anion is the active form of clavulanate, a potent and irreversible mechanism-based inhibitor of β-lactamase enzymes. Despite having minimal intrinsic antibacterial activity, its core research value lies in its ability to synergistically restore the efficacy of β-lactam antibiotics (such as penicillins) against resistant bacterial strains that produce β-lactamase. It functions as a "suicide inhibitor," binding covalently to a serine residue within the enzyme's active site, which permanently inactivates it and prevents the enzymatic degradation of co-administered β-lactam antibiotics . Originally isolated from the bacterium Streptomyces clavuligerus , clavulanic acid is a naturally occurring β-lactam compound that features an oxygen atom in place of the sulfur found in the typical penicillin nucleus . In clinical microbiology and pharmaceutical research, it is extensively used in combination with amoxicillin (as co-amoxiclav) and other β-lactams to study and overcome antibiotic resistance . Its applications extend to research on skin, soft tissue, urinary tract, and respiratory infections caused by β-lactamase-producing pathogens . Beyond its classical role, emerging research has highlighted clavulanic acid's potential in central nervous system (CNS) studies. It is noted for its excellent blood-brain barrier permeability and has been investigated for its neuroprotective effects and its ability to modulate neurotransmission, particularly by enhancing dopamine release in neuronal models . These properties have prompted preclinical research into its potential applications for conditions such as depression, neuropathic pain, and Parkinson's disease . From a production standpoint, research focuses on optimizing the fermentation conditions of S. clavuligerus and the subsequent downstream processing to improve the yield of this vital compound . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8NO5- B1258062 Clavulanic acid anion

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8NO5-

Molecular Weight

198.15 g/mol

IUPAC Name

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/p-1/b4-1-/t6-,7-/m1/s1

InChI Key

HZZVJAQRINQKSD-PBFISZAISA-M

SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-]

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-]

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-]

Origin of Product

United States

Biosynthesis and Biotechnological Production of Clavulanic Acid Anion

Elucidation of the Biosynthetic Pathway

The journey from primary metabolites to the complex structure of the clavulanic acid anion has been a subject of extensive research, leading to the detailed elucidation of its biosynthetic pathway.

Identification of Key Precursors and Metabolic Intermediates

The biosynthesis of clavulanic acid begins with the condensation of two primary metabolites: D-glyceraldehyde-3-phosphate (G3P), derived from glycolysis, and the amino acid L-arginine. nih.govmedcraveonline.comgoogle.comresearchgate.net Through a series of enzymatic transformations, these precursors are converted into several key intermediates.

The initial step involves the formation of N2-(2-carboxyethyl)arginine (CEA) from G3P and L-arginine. ebi.ac.ukwikipedia.orgnih.gov This intermediate is then cyclized to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid. mdpi.compnas.org Subsequent hydroxylation and other modifications lead to the formation of (3S,5S)-clavaminic acid, a critical branch-point intermediate. mdpi.commdpi.com From clavaminic acid, the pathway diverges, leading to either clavulanic acid or other clavam metabolites. nih.gov The conversion to clavulanic acid involves a stereochemical inversion to the (3R, 5R) configuration. mdpi.com

Precursor/IntermediateRole in Biosynthesis
Glyceraldehyde-3-phosphate C3 precursor, derived from glycolysis. nih.govgoogle.comnih.gov
L-Arginine C5 precursor, an essential amino acid. nih.govmedcraveonline.comgoogle.comnih.gov
N2-(2-carboxyethyl)arginine The product of the initial condensation reaction. ebi.ac.ukwikipedia.orgnih.govmdpi.com
(3S,5S)-clavaminic acid A key bicyclic intermediate and a branch point in the pathway. mdpi.commdpi.comnih.gov

Enzymatic Catalysis and Mechanistic Characterization of Biosynthetic Enzymes

Several key enzymes catalyze the intricate steps of the clavulanic acid biosynthetic pathway. Their characterization has been pivotal in understanding the molecular basis of its formation.

N2-(2-carboxyethyl)arginine synthase (CEAS): This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the initial condensation of D-glyceraldehyde 3-phosphate and L-arginine to form N2-(2-carboxyethyl)arginine. ebi.ac.ukwikipedia.orgnih.gov It is encoded by the orf2 gene within the clavulanic acid gene cluster. wikipedia.org

β-lactam synthetase (BLS): This ATP/Mg2+-dependent enzyme is responsible for the formation of the characteristic β-lactam ring by cyclizing N2-(2-carboxyethyl)arginine to yield deoxyguanidinoproclavaminic acid. mdpi.compnas.org This reaction is a critical step in the formation of the clavam core structure. pnas.org

Proclavaminate amidinohydrolase (PAH): This enzyme hydrolyzes the guanidino group of an intermediate to yield proclavaminic acid. researchgate.net

Clavaminate synthase (CAS): A remarkable non-heme iron, 2-oxoglutarate-dependent oxygenase, CAS catalyzes three distinct reactions: hydroxylation, oxidative cyclization, and desaturation. sci-hub.seresearchgate.netnih.govwikipedia.orgacs.org It plays a crucial role in converting proclavaminic acid to clavaminic acid. nih.gov

Clavulanic acid dehydrogenase (CAD): This enzyme catalyzes the final step in the biosynthesis, the NADPH-dependent reduction of clavulanate-9-aldehyde to clavulanic acid. mdpi.comslu.seacs.orgnih.gov

Ornithine acetyltransferase (OAT): The gene product of orf6, OAT is believed to be involved in the biosynthesis of the L-arginine precursor. researchgate.net

Genetic Basis of Biosynthesis

The production of clavulanic acid is controlled by a cluster of genes in S. clavuligerus, and the regulation of these genes is a key factor in determining the yield of the final product.

Clavulanic Acid Gene Cluster Organization and Regulation

The genes responsible for clavulanic acid biosynthesis are organized in a gene cluster. nih.govasm.orgmicrobiologyresearch.orgresearchgate.net In S. clavuligerus, this cluster is located adjacent to the cephamycin C biosynthetic genes, forming a "supercluster". nih.govnih.gov The cluster contains structural genes encoding the biosynthetic enzymes as well as regulatory genes.

Key regulatory genes include ccaR and claR. mdpi.comscispace.comjmb.or.kr ccaR, located in the cephamycin C gene cluster, is a positive regulator of both cephamycin C and clavulanic acid biosynthesis. jmb.or.krfrontiersin.orgresearchgate.net It is thought to control the expression of early genes in the clavulanic acid pathway. mdpi.comfrontiersin.org claR is a pathway-specific activator that belongs to the LysR family of transcriptional regulators and primarily controls the later steps of the pathway. mdpi.comjmb.or.krfrontiersin.org

The gene cluster also includes several open reading frames (ORFs) whose functions have been investigated through gene disruption and sequencing. asm.orgnih.govnih.gov These include orf2 (CEAS), orf6 (OAT), orf9 (CAD), orf10 (cyp), orf11 (fd), orf12, orf14, orf15, orf16, and orf18. asm.orgnih.govnih.gov The discovery and characterization of these ORFs have expanded the understanding of the full complement of genes required for clavulanic acid production. asm.orgnih.gov

Gene/RegulatorFunction/Putative Function
ccaR Positive regulator of both cephamycin C and clavulanic acid biosynthesis. jmb.or.krfrontiersin.orgresearchgate.net
claR Pathway-specific activator for late-stage clavulanic acid biosynthesis genes. mdpi.comjmb.or.krfrontiersin.org
orf2 Encodes N2-(2-carboxyethyl)arginine synthase (CEAS). wikipedia.orgasm.org
orf6 Encodes ornithine acetyltransferase (OAT). researchgate.net
orf9 Encodes clavulanic acid dehydrogenase (CAD). nih.gov
orf10 (cyp) Putative cytochrome P-450 homologue, essential for production. nih.govnih.gov
orf11 (fd) Encodes a putative ferredoxin. nih.govnih.gov
orf12, orf14, orf15, orf16, orf18, orf19 ORFs within the gene cluster with roles in biosynthesis. nih.gov

Strain Engineering and Genetic Manipulation for Enhanced Biosynthesis

Genetic engineering has emerged as a powerful tool to increase the production of clavulanic acid. nih.govtubitak.gov.tr Strategies focus on overexpressing key genes and redirecting metabolic flux towards the clavulanic acid pathway.

Overexpression of the regulatory genes ccaR and claR has been shown to significantly enhance clavulanic acid yields. mdpi.commdpi.comscispace.comjmb.or.krtubitak.gov.trnih.gov For instance, introducing an extra copy of ccaR has led to a substantial fold increase in production. scispace.comtubitak.gov.tr Similarly, overexpressing cas2, the gene for clavaminate synthase, has also resulted in improved titers. scispace.comtubitak.gov.tr

Another successful approach involves metabolic engineering to increase the supply of precursors. Disrupting the gap1 gene, which encodes a glyceraldehyde-3-phosphate dehydrogenase, has been shown to channel more G3P into the clavulanic acid pathway, doubling production. nih.govresearchgate.net Combining this genetic modification with the addition of arginine further boosts the yield. nih.gov These studies demonstrate the potential of rational strain improvement for industrial-scale production. nih.govnih.gov

Fermentation Process Optimization for Research-Scale Production

Optimizing fermentation conditions is crucial for maximizing the production of clavulanic acid at a research scale. Key parameters include the choice of carbon and nitrogen sources, pH, and temperature.

Glycerol (B35011) is often the preferred carbon source for clavulanic acid production. mdpi.comresearchgate.netfrontiersin.org The use of fed-batch fermentation strategies, where nutrients are supplied during the cultivation, has proven effective in improving glycerol utilization and extending the production phase. mdpi.comnih.govresearchgate.net

Organic nitrogen sources, particularly those derived from soybeans, are beneficial. mdpi.com Supplementation with amino acids that are precursors or related to the biosynthesis, such as L-arginine and ornithine, can also enhance yields. medcraveonline.comnih.govfrontiersin.orgresearchgate.net

Media Composition and Nutrient Flux Influences

The composition of the fermentation medium profoundly impacts the biosynthesis of the this compound by influencing the metabolic fluxes of its precursors. Key components include carbon and nitrogen sources, phosphate (B84403) levels, and amino acid supplementation.

Carbon and Nitrogen Sources: Glycerol is widely recognized as the preferred carbon source for this compound production. mdpi.com This preference is attributed to its direct entry into the glycolytic pathway to form glyceraldehyde-3-phosphate, a primary C3 precursor for the clavulanic acid molecule. mdpi.comnih.gov Studies have shown that media containing glycerol can yield up to twice the concentration of this compound compared to those with starch as the carbon source. mdpi.com The use of other carbon sources like starch and dextrins has been explored, but glycerol consistently demonstrates superior results, especially in fed-batch operations where optimized feeding strategies can prolong the production phase. mdpi.com

Complex organic nitrogen sources are crucial for providing the C5 precursor, L-arginine, and other essential amino acids. mdpi.comnih.gov Soy-based products, such as soybean flour and soybean protein isolate, are extensively used and have been shown to significantly enhance production rates. mdpi.com For instance, soybean flour is often used at a concentration of 20 g/L. mdpi.com Rich organic nitrogen sources can increase the levels of amino acids associated with the arginine metabolic pathway, thereby boosting this compound biosynthesis. asm.org The balance between carbon and nitrogen sources is critical; a proper C/N balance must be maintained to avoid low titers. nih.gov

Phosphate Limitation: Phosphate concentration has a repressive effect on this compound production. nih.govfrontiersin.org Optimal production is typically achieved under phosphate-limiting conditions, with concentrations around 10 mM being ideal. mdpi.com Concentrations as low as 2 mM have been shown to yield significantly higher levels of this compound (90 mg/L) compared to high concentrations of 75 mM (3 mg/L). frontiersin.org This limitation is thought to slow down the growth rate without completely halting it, redirecting metabolic resources towards secondary metabolite production, including the this compound. mdpi.com In silico metabolic studies suggest that phosphate limitation enhances reaction fluxes in several glutamate-dependent pathways connected to clavulanic acid biosynthesis. mdpi.com

Amino Acid Supplementation: The addition of specific amino acids to the fermentation medium is a successful strategy for increasing this compound yields. mdpi.com L-arginine and L-ornithine are direct precursors in the biosynthetic pathway and their supplementation has been shown to increase production. mdpi.comfrontiersin.org Other amino acids that have a positive influence, in descending order of impact, include L-glutamic acid, L-threonine, and L-proline. mdpi.comku.ac.th For example, supplementing a basal medium with L-threonine (11.9 g/L) resulted in a yield of 1700 mg/L, while L-arginine supplementation (17.42 g/L) yielded 1400 mg/L. mdpi.com L-threonine supplementation is believed to prevent the anaplerotic flux of pyruvate (B1213749) towards the synthesis of other amino acids, thereby increasing the availability of C3 precursors. frontiersin.org

Table 1: Influence of Media Components on this compound Production

Media ComponentInfluence on ProductionExample Concentration/ConditionResulting this compound YieldReference
Carbon Source (Glycerol vs. Starch)Glycerol is the preferred carbon source, leading to higher yields.-Up to 2x higher with glycerol. mdpi.com
Nitrogen Source (Soybean Flour)Enhances production rates.20 g/L- mdpi.com
Phosphate LimitationLow phosphate levels are optimal for production.2 mM vs. 75 mM90 mg/L vs. 3 mg/L frontiersin.org
Amino Acid Supplementation (L-threonine)Increases yield.11.9 g/L1700 mg/L mdpi.com
Amino Acid Supplementation (L-arginine)Increases yield.17.42 g/L1400 mg/L mdpi.com

Environmental Parameters

The physical environment within the bioreactor plays a critical role in the growth of S. clavuligerus and the synthesis of the this compound. Key parameters that must be carefully controlled include temperature, pH, aeration, and shear stress.

Temperature: The optimal temperature for the growth of S. clavuligerus is generally between 26°C and 30°C, with no growth observed above 37°C. frontiersin.org However, for this compound production, lower temperatures within this range are often more favorable as they can decrease the rate of product degradation. mdpi.com For instance, a maximum concentration of 1266.2 mg/L was achieved at 20°C, which was significantly higher than the yields at 25°C (631.6 mg/L) and 30°C (168.7 mg/L). frontiersin.org Most studies report fermentation temperatures between 20°C and 30°C. frontiersin.org

Aeration: S. clavuligerus is a strictly aerobic organism, making oxygen availability a critical parameter for both growth and secondary metabolite production. researchgate.net Enhanced oxygen transfer has been shown to significantly increase this compound production. nih.gov An increase of 50% in the oxygen transfer rate in shake flask cultures resulted in a two-fold increase in production. nih.gov In bioreactors, aeration is often controlled in conjunction with agitation to ensure sufficient dissolved oxygen levels, typically above 20% air saturation. researchgate.net

Shear Stress: The mechanical forces generated by agitation, known as shear stress, can affect the morphology of the filamentous S. clavuligerus and, consequently, its productivity. mdpi.com High shear rates, often achieved through intense agitation (e.g., 800–1000 rpm in stirred tank reactors), have been found to favor the accumulation of the this compound. nih.gov For the same oxygen transfer rate, higher agitation speeds have been shown to enhance production. mdpi.com For example, at an aeration rate of 8.13 mmol·L⁻¹·s⁻¹, an agitation speed of 1000 rpm yielded 917 mg/L of this compound, 53% higher than at 600 rpm. mdpi.com High shear stress is thought to be connected with high intracellular oxygen availability, which in turn favors the activity of the TCA cycle and the availability of precursors for this compound production. nih.gov

Table 2: Impact of Environmental Parameters on this compound Production

Environmental ParameterOptimal Range/ConditionEffect on ProductionExample ResultReference
Temperature20°C - 30°CLower temperatures can increase product stability and yield.1266.2 mg/L at 20°C vs. 168.7 mg/L at 30°C. frontiersin.org
pH6.8Optimal for both biosynthesis and stability.- nih.govmdpi.com
Aeration (Oxygen Transfer Rate)HighIncreased oxygen transfer enhances production.50% increase in OTR led to a 2-fold increase in production. nih.gov
Shear Stress (Agitation)800 - 1000 rpmHigh shear rates favor accumulation.53% higher yield at 1000 rpm vs. 600 rpm at the same aeration rate. mdpi.com

Advanced Bioreactor Configurations and Strategies

To overcome the limitations of simple batch fermentation and enhance the productivity of this compound, advanced bioreactor configurations and operational strategies are employed, with fed-batch fermentation being the most prominent.

Fed-Batch Fermentation: Fed-batch cultivation is a widely adopted and effective technique for achieving high titers of the this compound. mdpi.comscielo.br This strategy involves the controlled feeding of nutrients, typically the carbon source (glycerol) and sometimes nitrogen sources or specific amino acids, to the bioreactor during the fermentation process. mdpi.comresearchgate.net This approach allows for the maintenance of optimal substrate concentrations, preventing both substrate limitation and inhibition, and extending the productive stationary phase of the culture. scielo.br

Compared to batch fermentation, fed-batch processes consistently yield higher concentrations of the this compound. frontiersin.orgscielo.br For example, one study reported a concentration of 404 mg/L in a fed-batch culture, which was approximately double the 194 mg/L obtained in a batch culture. scielo.brresearchgate.net In another instance, fed-batch cultivations with ornithine supplementation led to a this compound concentration of 1.560 g/L, a significant increase from the 0.430–0.530 g/L achieved in batch cultures. nih.govmdpi.com The success of fed-batch strategies lies in their ability to sustain a high cell density and a prolonged period of secondary metabolite production. scielo.br The feeding strategy itself can be optimized; for instance, a pulsating feed of glycerol has been shown to be effective. mdpi.com

Table 3: Comparison of Fermentation Strategies for this compound Production

Fermentation StrategyKey FeatureImpact on ProductionExample this compound YieldReference
Batch FermentationAll nutrients are added at the beginning.Lower yields due to nutrient depletion and potential inhibition.194 mg/L scielo.brresearchgate.net
Fed-Batch FermentationControlled feeding of nutrients during fermentation.Higher yields due to prolonged production phase and optimal substrate levels.404 mg/L scielo.brresearchgate.net
Fed-Batch with Ornithine SupplementationFeeding of a precursor amino acid.Significantly enhanced yields.1.560 g/L nih.govmdpi.com

Chemical Synthesis and Derivatization Strategies for Clavulanic Acid Anion Analogs

Total Chemical Synthesis Methodologies

While the industrial production of clavulanic acid is predominantly achieved through fermentation with Streptomyces clavuligerus, significant research has been dedicated to its total chemical synthesis. nih.govslu.se These synthetic routes, though often complex and lower in yield compared to biotechnological methods, provide crucial platforms for creating analogs and derivatives not accessible through biological pathways.

One of the early formal total syntheses of racemic clavulanic acid commenced from (±)-4-methylthioazetidin-2-one. rsc.org This multi-step process established a foundational pathway to the core bicyclic structure of clavulanic acid. Other explored chemical synthesis approaches have utilized diester and diene compounds as starting materials. nih.govresearchgate.net However, a persistent challenge in these methodologies is the production of racemic mixtures of clavulanic acid methyl esters, which necessitates intricate and costly purification procedures to isolate the desired stereoisomer. nih.gov The inherent lability and dense functionality of the clavulanic acid molecule further contribute to the difficulties associated with its total synthesis. slu.se

The primary value of these synthetic explorations lies not in competing with fermentation for bulk production, but in enabling the precise, targeted modification of the clavulanate scaffold to investigate structure-activity relationships and develop new inhibitors.

Stereoselective Synthesis Approaches

The biological activity of clavulanic acid is intrinsically linked to its specific stereochemistry, Z-(2R,5R). google.comrsc.org Consequently, controlling the stereochemical outcomes of synthesis is paramount. Stereoselective synthesis aims to produce the desired enantiomer or diastereomer in high yield, bypassing the need for challenging chiral separations of racemic mixtures.

Several strategies have been developed for the stereoselective synthesis of β-lactams, the core structural motif of clavulanic acid. These include:

Use of Chiral Precursors: A common approach involves starting the synthesis with optically pure materials of a known configuration. google.com For instance, chiral imines derived from sugars like D-(+)-glucose have been used in [2+2] cycloaddition reactions with ketenes to produce cis-β-lactams with high diastereoselectivity. nih.gov The known absolute configuration of the sugar dictates the stereochemistry at the newly formed chiral centers of the β-lactam ring. nih.gov

Chiral Auxiliaries and Catalysts: Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been employed as efficient catalysts in enantioselective Staudinger reactions to generate β-lactams with good stereocontrol. nih.gov

Enzymatic Resolutions and Transformations: Enzymes can be utilized for stereoselective transformations. For example, an optically active salt can be used as a resolving agent, or an enzyme like an esterase can stereoselectively remove a protecting group to separate enantiomers. google.com Furthermore, enzymatic cascade reactions are of great interest for the stereoselective synthesis of building blocks with multiple chiral centers. uni-duesseldorf.de

The biosynthesis of clavulanic acid itself involves a critical stereochemical inversion from a (3S, 5S) configuration to the final, active (3R, 5R) form, underscoring the importance of absolute stereochemistry for its inhibitory function. nih.govresearchgate.net Synthetic strategies that can directly yield the (2R, 5R) isomer are therefore highly sought after.

Rational Design and Synthesis of Clavulanic Acid Anion Derivatives and Analogs

The clavulanate scaffold serves as a foundational template for designing new β-lactamase inhibitors. Rational design involves modifying the core structure to improve inhibitory potency, broaden the spectrum of activity against different β-lactamase classes, and enhance pharmacokinetic properties.

Understanding the relationship between the structure of clavulanic acid and its biological activity is crucial for designing effective analogs. The core 1-oxopenam structure, lacking the typical 6-acyl amino side chain of penicillins, is fundamental to its mechanism as a β-lactamase inhibitor. slideshare.net SAR studies involve synthesizing a series of derivatives and evaluating their inhibitory capacity.

Key findings from SAR studies have highlighted the importance of several structural features:

The β-Lactam Ring: This strained ring is essential for acylating the active site serine of β-lactamase enzymes.

The C3 Side Chain: Modifications to the (Z)-3-(β-hydroxyethylidene) side chain can significantly impact inhibitory activity. For example, the creation of isomers like iso-clavulanic acid or reduced forms such as dihydroclavulanic acid has been explored to probe the role of this moiety. rsc.org

The Oxazolidine (B1195125) Ring: The oxygen atom in the oxazolidine ring, replacing the sulfur of the penicillin nucleus, is a defining feature.

These studies have guided the development of derivatives with altered stability and inhibitory profiles. For instance, a zwitterionic derivative of clavulanic acid, though unstable, provided a lead for compounds with potent inhibition against Class C and D β-lactamases. biomedpharmajournal.org

Table 1: Examples of Clavulanic Acid Derivatives and their Significance

Derivative NameStructural ModificationSignificance in SAR StudiesReference
Dihydroclavulanic AcidReduction of the ethylidene double bondInvestigates the role of the C3 side chain's unsaturation in inhibitory activity. rsc.org
iso-Clavulanic Acid (E-isomer)Isomerization of the ethylidene double bond from Z to EDemonstrates the critical importance of the Z-geometry for potent β-lactamase inhibition. rsc.org
Phenacyl ester of clavulanic acidEsterification at the C2 carboxylic acidUsed as a synthetic intermediate; photolysis leads to the formation of an oxetane, revealing chemical reactivity. rsc.org

To investigate the biochemical mechanisms of clavulanic acid, particularly its interaction with proteins (haptenation), labeled molecular probes are indispensable tools. frontiersin.org Biotinylated clavulanate is a prime example, designed to detect and identify proteins that are modified by the drug. researchgate.net

The synthesis of these probes is carefully designed to preserve the biological activity of the core molecule. The key features of the synthesis of biotinylated clavulanate include:

Retention of the β-Lactam Ring: The reactive β-lactam ring must remain intact to allow the probe to interact with its protein targets in the same way as the parent drug. frontiersin.orgresearchgate.net

Labeling at the Carboxylic Group: The biotin (B1667282) label is attached via the carboxylic acid group at the C2 position. frontiersin.org This is achieved through esterification.

Use of Linkers: Two main approaches have been successfully employed. The first involves direct labeling of clavulanate with a biotin moiety (CLV-B). The second utilizes a hydrophilic tetraethylenglycol (TEG) spacer to link clavulanic acid and biotin (CLV-TEG-B). frontiersin.org The linker can improve the accessibility of the biotin tag for detection by avidin (B1170675) or streptavidin without sterically hindering the interaction of the clavulanate portion with its target. frontiersin.orgresearchgate.net

The synthesis of CLV-TEG-B, for example, is a two-step process, while the direct-linked CLV-B is synthesized by reacting potassium clavulanate with biotin iodide in dimethylformamide (DMF). frontiersin.org These probes have been instrumental in demonstrating that clavulanic acid can modify proteins like human serum albumin and in developing sensitive methods for studying drug-protein conjugates. frontiersin.orgresearchgate.net

Table 2: Synthetic Approaches for Biotinylated Clavulanate Probes

Probe NameSynthetic StrategyKey ReagentsPurpose of ProbeReference
CLV-BDirect esterification of clavulanate's carboxylic group with a biotin moiety.Potassium clavulanate, biotin iodide, DMFTo detect proteins haptenated by clavulanic acid. frontiersin.org
CLV-TEG-BLabeling via a hydrophilic tetraethylenglycol (TEG) linker between clavulanate and biotin.Clavulanic acid, tosylated TEG-iodide, biotinTo provide a more stable and accessible probe for studying protein haptenation with improved sensitivity. frontiersin.orgresearchgate.net

The widespread emergence of bacterial resistance, including to combinations of β-lactams and first-generation inhibitors like clavulanic acid, has necessitated the development of new inhibitors. asm.org The clavulanate structure has served as an invaluable starting point and inspiration for these next-generation agents.

While clavulanic acid is a β-lactam-based inhibitor, research has expanded to include non-β-lactam scaffolds that mimic its inhibitory mechanism. asm.orgnih.gov A prominent example is the class of diazabicyclooctanones (DBOs), such as avibactam. asm.org These inhibitors are not based on a β-lactam structure but are designed to interact with the same conserved active-site serine residues in β-lactamase enzymes. asm.orgmdpi.com

The design of these novel inhibitors addresses the limitations of clavulanic acid:

Broader Spectrum: New inhibitors are designed to be effective against a wider range of β-lactamases, including Class A (like KPCs), Class C, and some Class D enzymes, which are poorly inhibited by clavulanic acid. biomedpharmajournal.orgasm.org

Overcoming Resistance: They are engineered to be stable against hydrolysis by inhibitor-resistant β-lactamases. asm.org

Novel Scaffolds: Exploration beyond the clavam and penam (B1241934) sulfone structures has led to innovative scaffolds like DBOs and boronic acids (e.g., vaborbactam), which offer different chemical properties and interaction profiles with the target enzymes. nih.govmdpi.com

The development of these agents demonstrates a strategic evolution from direct derivatization of a natural product to scaffold-hopping inspired by the original pharmacophore, leading to compounds with significantly enhanced clinical potential against multi-drug resistant pathogens.

Structural Biology and Molecular Mechanisms of Beta Lactamase Inhibition by Clavulanic Acid Anion

Conformational Analysis and Molecular Structure of Clavulanic Acid Anion

The three-dimensional structure and conformational flexibility of the this compound, or clavulanate, are crucial to its ability to inhibit β-lactamase enzymes. These aspects have been extensively studied using a combination of experimental and computational techniques, each providing unique insights into the molecule's behavior both in isolation and when bound to its target enzyme.

X-ray Crystallography of Clavulanate-Enzyme Complexes

X-ray crystallography has been instrumental in visualizing the precise interactions between clavulanate and various β-lactamase enzymes at an atomic level. These studies typically involve crystallizing the enzyme in the presence of the inhibitor and analyzing the resulting electron density maps to determine the structure of the covalently bound adduct.

Crystallographic studies of clavulanate in complex with β-lactamases have revealed the formation of covalent acyl-enzyme intermediates. nih.gov In one such study, the complex of clavulanate with a β-lactamase revealed two distinct acyl-enzyme structures, representing different stages of the inhibitor's degradation, alternately occupying the active site. nih.gov These were identified as a cis-enamine and a decarboxylated trans-enamine. nih.gov The carbonyl oxygen of the ester group in both intermediates occupies the oxyanion hole, a key feature of the enzyme's active site. nih.gov

A particularly insightful study focused on the SHV-1 β-lactamase variant E166A, which is deficient in deacylation, allowing for the trapping and observation of inhibitor-bound intermediates. rcsb.org High-resolution crystal structures of this variant in complex with clavulanate revealed a linear trans-enamine intermediate covalently attached to the active site Serine-70 residue. rcsb.org This intermediate is believed to be a key player in the transient inhibition of class A β-lactamases. rcsb.org

More recent research on the extended-spectrum β-lactamase (ESBL) TLA-1 has uncovered a novel aspect of clavulanate's interaction. The crystal structure of TLA-1 in complex with clavulanic acid showed the presence of a second acylation site at Serine-237, in addition to the canonical Serine-70. rcsb.orgnih.govresearchgate.net This was the first time two serine residues were reported to be involved in binding clavulanic acid, suggesting a more complex inhibition mechanism for some β-lactamases. rcsb.orgnih.gov

Similarly, the crystal structure of BlaC, the β-lactamase from Mycobacterium tuberculosis, inhibited by clavulanate has been determined at high resolution. nih.gov This structure confirmed the formation of a covalent adduct and provided evidence for a coplanar arrangement of atoms that stabilizes the adduct from hydrolysis, contributing to the irreversible inhibition of the enzyme. nih.gov

Interactive Data Table: X-ray Crystallography Data of Clavulanate-Enzyme Complexes
EnzymePDB IDResolution (Å)Key Findings
SHV-1 E166A2A491.43Revealed a linear trans-enamine intermediate covalently attached to Ser-70. rcsb.org
TLA-16NVU2.50Identified a second acylation site at Ser-237 in addition to Ser-70. rcsb.orgnih.gov
BlaC (M. tuberculosis)3CG51.70Showed a stabilized covalent adduct, contributing to irreversible inhibition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing complementary information to the static picture offered by X-ray crystallography. nih.gov For clavulanic acid, NMR has been used to elucidate its structure and to probe its conformation both in its free form and when interacting with β-lactamases. universiteitleiden.nl

Early studies utilized ¹H-NMR to confirm the structure of clavulanic acid isolated from fermentation broths. researchgate.net More advanced NMR techniques have been employed to study the dynamic conformational changes that occur upon binding to an enzyme.

In the context of enzyme-inhibitor interactions, NMR has been used to investigate acylation-deficient mutants of β-lactamases to understand the pre-covalent binding events. For instance, NMR titration experiments with the BlaC S70A mutant (where the catalytic serine is replaced by alanine) showed a very low affinity for clavulanate, suggesting that the initial binding is weak and that the catalytic serine itself plays a role in enhancing the affinity for the inhibitor. acs.org

Furthermore, NMR relaxation experiments have been used to probe the dynamics of β-lactamase variants that exhibit resistance to clavulanic acid. nih.gov A study on BlaC variants G132N and K234R revealed that these mutations alter the enzyme's conformational dynamics on a millisecond timescale, which may contribute to their reduced susceptibility to inhibition by clavulanate. nih.govasm.org The G132N mutant, for example, was found to exist in two nearly equally populated conformations in solution that exchange at a specific rate. nih.gov These findings highlight that changes in enzyme dynamics, not just static structural changes, can be a mechanism of resistance. nih.govasm.org

Computational Chemistry and Molecular Dynamics Simulations (e.g., DFT, B3LYP/6-31G*, SCRF)

Computational chemistry and molecular dynamics (MD) simulations provide a theoretical framework to investigate the structure, reactivity, and dynamics of the this compound at a level of detail that is often inaccessible experimentally. Methods such as Density Functional Theory (DFT) have been widely used to study the electronic properties and reaction mechanisms of clavulanate.

DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been employed to determine the structures of clavulanic acid, its potassium salt, and the clavulanate anion in both the gas phase and in aqueous solution. humanjournals.comresearchgate.net These studies have calculated various properties, including total energies, dipole moments, and volumes for different stable conformers. humanjournals.comresearchgate.net The effect of the solvent is often modeled using methods like the Self-Consistent Reaction Field (SCRF) through the Integral Equation Formalism variant Polarised Continuum Model (IEFPCM). researchgate.netsemanticscholar.org

Combined quantum mechanics/molecular mechanics (QM/MM) simulations have been particularly powerful in studying the inhibition process within the enzyme active site. These multiscale simulations treat the reacting parts of the system (clavulanate and key active site residues) with a high level of quantum mechanical theory, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics force fields. acs.org Such simulations of clavulanate with class A β-lactamases like KPC-2 and TEM-1 have identified the decarboxylated trans-enamine complex as the key species responsible for inhibition. acs.orgnih.gov Furthermore, these simulations have been able to calculate the free energy barriers for the deacylation reactions, successfully discriminating between clinically effective inhibition (as with TEM-1) and less effective inhibition (as with KPC-2). acs.orgnih.gov

MD simulations have also been used to explore the conformational dynamics of β-lactamase variants that are resistant to clavulanic acid, providing insights into how mutations distant from the active site can alter its dynamics and reduce inhibitor efficacy. asm.org

Interactive Data Table: Computational Methods Used in Clavulanate Research
MethodApplicationKey Insights
DFT (B3LYP/6-31G)*Determination of clavulanate structure and properties in gas phase and solution. humanjournals.comresearchgate.netProvided optimized geometries, energies, and electronic properties of different clavulanate species. humanjournals.comresearchgate.net
SCRF (IEFPCM) Modeling solvent effects on clavulanate's structure and properties. researchgate.netsemanticscholar.orgAllowed for more accurate predictions of clavulanate's behavior in aqueous environments. researchgate.netsemanticscholar.org
QM/MM Simulation of the inhibition reaction within the β-lactamase active site. acs.orgIdentified the decarboxylated trans-enamine as the key inhibitory species and calculated reaction energy barriers. acs.orgnih.gov
MD Simulations Investigating conformational dynamics of wild-type and mutant β-lactamases. asm.orgRevealed how mutations can alter active site dynamics to confer resistance to clavulanate. asm.org

Enzyme-Inhibitor Interaction Dynamics

The interaction between the this compound and β-lactamases is a dynamic, multi-step process that ultimately leads to the inactivation of the enzyme. This process is characterized by a unique mechanism of inhibition and the formation of stable covalent bonds.

Mechanism-Based Inhibition (Suicide Inhibition)

Clavulanic acid is classified as a mechanism-based inhibitor, also known as a suicide inhibitor. wikipedia.orgtoku-e.comnih.gov This means that the inhibitor itself is relatively unreactive until it is processed by the target enzyme's catalytic machinery. The enzyme essentially participates in its own inactivation by converting the inhibitor into a highly reactive species within the active site. wikipedia.org

The process begins when the clavulanate anion, structurally mimicking the core of penicillin antibiotics, binds to the active site of a serine β-lactamase. frontiersin.orgnih.gov The catalytic serine residue (typically Ser-70 in class A enzymes) attacks the carbonyl carbon of clavulanate's β-lactam ring, a step that is analogous to the initial acylation step in the hydrolysis of a β-lactam antibiotic. mdpi.commdpi.com However, unlike a typical substrate, the resulting acyl-enzyme intermediate does not simply deacylate to regenerate a functional enzyme. Instead, the clavulanate molecule undergoes a series of chemical rearrangements. oup.com These rearrangements transform the initially bound inhibitor into a more reactive form, which then covalently modifies one or more amino acid residues in the active site, leading to irreversible inactivation of the enzyme. wikipedia.orgtoku-e.com

Irreversible Acylation and Covalent Adduct Formation with Serine Beta-Lactamases

Following the initial acylation of the active site serine, the clavulanate molecule undergoes fragmentation and rearrangement. nih.gov This process leads to the formation of one or more stable, covalently bound adducts, effectively preventing the enzyme from hydrolyzing β-lactam antibiotics.

X-ray crystallography and mass spectrometry studies have been crucial in identifying the structures of these covalent adducts. nih.gov The initial acyl-enzyme complex can rearrange to form a trans-enamine intermediate. rcsb.orgnih.gov In some cases, this intermediate can undergo decarboxylation. nih.govrcsb.org For example, studies on the reaction of clavulanate with the β-lactamase from Mycobacterium tuberculosis (BlaC) identified multiple, hydrolytically stable, inactive forms of the enzyme. nih.gov Mass spectrometry revealed adducts corresponding to the enzyme plus a propionaldehyde (B47417) fragment, as well as other decarboxylated forms. nih.gov

The formation of these stable covalent adducts is the hallmark of clavulanate's inhibitory action. toku-e.comtoku-e.com For instance, research on the class A β-lactamase from Bacillus licheniformis BS3 showed that the reaction with clavulanate yields an ethane-imine ester covalently linked to the active site serine. nih.gov In another example, the crystal structure of the ESBL TLA-1 in complex with clavulanic acid revealed covalent binding to two different serine residues, Ser-70 and Ser-237, highlighting the potential for multiple sites of irreversible modification. rcsb.orgnih.gov This irreversible acylation ensures that the enzyme is permanently inactivated. toku-e.comtoku-e.comuniscience.co.kr

Characterization of Acyl-Enzyme Intermediates (e.g., Imine, Enamine)

The interaction between the this compound and β-lactamases is a dynamic process involving the formation of several transient chemical species. Upon binding to the active site, the β-lactam ring of clavulanic acid is opened by a nucleophilic attack from a serine residue (Ser70 in many Class A enzymes), forming an initial acyl-enzyme complex. taylorandfrancis.comoup.com This initial complex is unstable and undergoes further transformations.

The opening of the oxazolidine (B1195125) ring in the clavulanic acid structure leads to the formation of a linearized molecule. frontiersin.org This process generates an imine intermediate, which is a key branching point in the inhibition pathway. oup.com The imine can then tautomerize to form a more stable enamine intermediate. oup.com Spectroscopic studies, such as Raman microspectroscopy and UV-visible spectroscopy, have been instrumental in identifying these intermediates. For instance, the formation of cis-enamine intermediates has been associated with UV absorption maxima around 290-295 nm for enzymes like TEM-1 β-lactamase. oup.com

Crystallographic studies have provided detailed snapshots of these intermediates. For example, the crystal structure of clavulanic acid bound to the E166A variant of SHV-1 β-lactamase revealed a linear trans-enamine intermediate covalently attached to the active site Ser-70. rcsb.org Further research using Raman crystallography on the wild-type SHV-1 enzyme has shown that clavulanic acid can form a mixture of trans-enamine, cis-enamine, and imine species. acs.orgnih.gov The relative populations of these intermediates can differ depending on the specific enzyme and experimental conditions. acs.orgnih.gov For instance, in the deacylation-deficient E166A variant of SHV-1, clavulanic acid was observed to exist almost exclusively as a trans-enamine. acs.orgnih.gov

These acyl-enzyme intermediates, particularly the enamine forms, are more resistant to hydrolysis compared to the acyl-enzyme complexes formed with typical β-lactam antibiotics. taylorandfrancis.comoup.com This prolonged residency in the active site effectively sequesters the enzyme, leading to its inhibition. In some cases, the intermediates can undergo further reactions, including decarboxylation, leading to irreversible inactivation of the enzyme. oup.comrcsb.org

Kinetic Analysis of Inhibition (e.g., Determination of Ki and kcat)

The inhibition of β-lactamases by clavulanic acid is a time-dependent process that can be characterized by specific kinetic parameters. Clavulanic acid acts as a progressive and irreversible inhibitor, often referred to as a suicide inhibitor or mechanism-based inactivator. wikipedia.orgnih.gov The inhibitory process typically involves two main steps: the initial formation of a reversible, non-covalent enzyme-inhibitor complex (characterized by the inhibition constant, Ki), followed by the formation of a stable, inactive covalent complex (characterized by the rate constant, kcat or kinact). nih.gov

Kinetic studies have been performed on various β-lactamases to determine these parameters. For example, early kinetic analyses of the inhibition of TEM-1 and TEM-2 β-lactamases by clavulanic acid yielded Ki values of 0.8 µM and 0.7 µM, respectively, with corresponding kcat values of 0.027 s-1 and 0.03 s-1. nih.gov These values highlight the potent inhibitory activity of clavulanic acid against these common Class A enzymes.

The table below summarizes key kinetic parameters for the inhibition of various β-lactamases by clavulanic acid.

EnzymeClassKi (µM)kcat (s-1)Source
TEM-1A0.80.027 nih.gov
TEM-2A0.70.03 nih.gov
Pitton's type 2A0.60.046 nih.gov
GES-1A-0.018 researchgate.net
GES-2A-0.082 researchgate.net
GES-5A-0.015 researchgate.net
PenA1A5000 (molecules hydrolyzed in 15 min)- acs.org

Note: The table presents a selection of available kinetic data. Direct comparison of values should be made with caution due to variations in experimental conditions.

Specificity of this compound Against Beta-Lactamase Classes

Class A Beta-Lactamase Inhibition (e.g., TEM-1, TEM-2, SHV-1, CTX-M)

Clavulanic acid is a potent inhibitor of many Class A β-lactamases, which are the most common type of β-lactamases found in Gram-negative bacteria. taylorandfrancis.comnih.gov This class includes the widespread TEM-1, TEM-2, and SHV-1 enzymes, as well as the increasingly prevalent CTX-M extended-spectrum β-lactamases (ESBLs). nih.govmdpi.comoup.com The inhibitory activity of clavulanic acid against these enzymes is a key reason for its clinical success in combination with β-lactam antibiotics. oup.com

The mechanism of inhibition involves the formation of stable acyl-enzyme intermediates, as discussed previously. oup.com However, the effectiveness of clavulanic acid can be compromised by mutations in the β-lactamase enzyme. For instance, some variants of TEM and SHV enzymes have emerged that exhibit reduced susceptibility to clavulanic acid, often referred to as inhibitor-resistant TEMs (IRTs). oup.comoup.com These mutations can alter the active site, decreasing the affinity of the enzyme for the inhibitor. oup.com

While clavulanic acid is generally effective against many CTX-M enzymes, some studies have noted that another inhibitor, tazobactam, may be a more potent inhibitor for this particular group of ESBLs. nih.gov Overproduction of Class A β-lactamases, such as TEM-1, can also contribute to resistance against amoxicillin-clavulanate combinations. elsevier.es

Class C Beta-Lactamase Inhibition (e.g., AmpC)

Clavulanic acid is generally considered a poor inhibitor of Class C β-lactamases, such as the AmpC enzymes. mcmaster.cawikipedia.orgmdpi.com These enzymes are typically cephalosporinases and are not effectively inactivated by clavulanic acid. mcmaster.ca This lack of inhibition is a significant clinical challenge, as AmpC-producing bacteria are often resistant to β-lactam/clavulanic acid combination therapies. mdpi.com

Recent studies using mass spectrometry to investigate the interaction between clavulanic acid and E. coli AmpC have shown that an acyl-enzyme complex does form. nih.gov However, this complex does not lead to efficient and rapid inactivation of the enzyme under physiological conditions. nih.gov The structural and mechanistic reasons for this reduced efficacy compared to Class A enzymes are an area of ongoing research.

Class D Beta-Lactamase Inhibition (e.g., OXA-10)

The activity of clavulanic acid against Class D β-lactamases, also known as oxacillinases (OXA), is variable. mcmaster.ca Historically, Class D enzymes have been characterized by their poor inhibition by clavulanic acid. mcmaster.ca However, this is not a universal characteristic for the entire class. nih.gov

Some OXA-type enzymes, such as OXA-18, have been shown to be susceptible to inhibition by clavulanic acid. nih.govasm.org In contrast, many other OXA enzymes, including some carbapenem-hydrolyzing variants, are not effectively inhibited. mdpi.com Mass spectrometry studies on the interaction of clavulanic acid with OXA-10 have demonstrated the formation of an acyl-enzyme complex, similar to what is observed with Class A and C enzymes. nih.gov The subsequent steps leading to either efficient inhibition or enzyme reactivation likely differ among the various OXA enzymes.

Studies on Metallo-Beta-Lactamase Interaction

Metallo-β-lactamases (MBLs), which belong to Class B, utilize one or two zinc ions in their active site for catalysis and have a fundamentally different mechanism of action compared to the serine-based β-lactamases (Classes A, C, and D). nih.govnih.gov As a result, clavulanic acid, which targets the active site serine of the latter classes, is not an effective inhibitor of MBLs. nih.govnih.gov

This lack of activity against MBLs is a major limitation of current β-lactamase inhibitor therapies. However, some recent research has suggested a potential, albeit indirect, interaction. One study on a specific B3 subgroup MBL found that clavulanic acid could inhibit the enzyme, possibly by displacing the essential zinc ion from the active site. frontiersin.org While this observation is intriguing, it is an exception rather than the rule, and clavulanic acid is not considered a clinically useful inhibitor of MBLs.

Advanced Analytical Methodologies for Research and Quantification of Clavulanic Acid Anion

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating the clavulanic acid anion from complex matrices such as biological fluids and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely established method for the determination of the this compound. semanticscholar.orgscirp.org Method development involves optimizing several parameters to achieve a simple, fast, precise, and accurate analysis. semanticscholar.org

A common approach utilizes a reversed-phase column, such as an Inertsil C18 or Zorbax Eclipse XDB C18, for separation. scirp.orgiosrjournals.org The mobile phase typically consists of a buffer solution (e.g., pH 5.0 buffer or 5mM ammonium (B1175870) acetate) mixed with an organic solvent like methanol or acetonitrile. scirp.orgindexcopernicus.com Detection is commonly performed using a UV detector at a wavelength of 220 nm, where the this compound shows a significant response. semanticscholar.orgscirp.org Some methods employ derivatization with a substance like imidazole to create a derivative that absorbs at a higher wavelength (311 nm), which can increase sensitivity tenfold. researchgate.net

Validation of these HPLC methods is performed according to guidelines from the International Conference on Harmonization (ICH) to ensure their reliability. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net Linearity is typically established over a specific concentration range, with correlation coefficients demonstrating a strong linear relationship. scirp.orgnih.gov

HPLC Method Parameters for this compound Analysis
ParameterExample Condition/ValueSource
ColumnInertsil C18 (250 × 4.0 mm, 4 μm) scirp.org
Mobile PhasepH 5.0 buffer and methanol (95:5 v/v) scirp.org
Flow Rate1.0 mL/min scirp.orgnih.gov
Detection Wavelength220 nm semanticscholar.orgscirp.org
Linear Calibration Range17.82 to 67.90 μg/ml scirp.org
Limit of Detection (LOD)7.13 μg/ml semanticscholar.org
Limit of Quantification (LOQ)21.62 μg/ml semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering considerable improvements in speed, resolution, and sensitivity. This technology utilizes columns with smaller particle sizes (typically sub-2 μm), such as the ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 μm), which allows for higher flow rates and pressures without sacrificing separation efficiency. nih.gov

The primary advantage of UPLC in the analysis of the this compound is the substantial reduction in analysis time. For instance, an established HPLC method with a run time of 7 minutes can be migrated to a UPLC system, resulting in a run time of just 3.5 minutes while maintaining or improving chromatographic performance. This increased throughput is highly beneficial in high-volume settings like pharmacokinetic studies and quality control laboratories. nih.govzenodo.org UPLC methods are often coupled with tandem mass spectrometry (UPLC-MS/MS) for enhanced sensitivity and selectivity. nih.govzenodo.org

Comparison of HPLC and UPLC for this compound Assay
ParameterHPLCUPLCSource
ColumnWaters XBridge C18 (4.6 x 250 mm, 5 μm)ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μm)
Run Time7 minutes3.5 minutes
System PressureLower~6600 psi zenodo.org
ApplicationRoutine analysis, stability studiesHigh-throughput analysis, pharmacokinetic studies semanticscholar.orgnih.gov

Mass Spectrometry (MS)-Based Detection and Characterization

Mass spectrometry is a powerful tool for the analysis of the this compound, providing high sensitivity and structural information. It is almost always coupled with a liquid chromatography system for initial separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the benchmark for sensitive and selective quantification of the this compound in complex biological matrices like human plasma. indexcopernicus.comnih.gov The technique uses a mass spectrometer to detect the ions of the target analyte after separation by LC.

Electrospray Ionization (ESI) is the most common ionization source used for this purpose. researchgate.net ESI is a soft ionization technique that generates ions from molecules in solution with minimal fragmentation, which is ideal for the analysis of labile molecules. wikipedia.orgillinois.edu For the this compound, ESI is typically operated in the negative ion mode. iosrjournals.orgnih.gov In this mode, the molecule loses a proton to form a deprotonated molecular ion [M-H]⁻, which has a mass-to-charge ratio (m/z) of 198.0. iosrjournals.orgnih.govmdpi.com This negative ionization is favored because of the acidic nature of the carboxylic acid group in the clavulanic acid structure. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and is essential for definitive identification and quantification. In an MS/MS experiment, the precursor ion selected in the first mass spectrometer (e.g., the [M-H]⁻ ion of clavulanic acid at m/z 198.0) is fragmented by collision with an inert gas. The resulting product ions are then analyzed in a second mass spectrometer. nih.gov

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion. bvsalud.org For the this compound, the precursor ion at m/z 198.0 fragments into several characteristic product ions. The most intense and commonly used product ion for quantification is observed at m/z 136.0. iosrjournals.orgnih.gov Other confirming product ions include those at m/z 108.0 and 82.0. nih.gov Monitoring these specific transitions allows for accurate quantification even in the presence of co-eluting interferences. nih.gov

Mass Spectrometric Parameters for this compound
ParameterValue (m/z)DescriptionSource
Ionization ModeNegative ESIElectrospray Ionization iosrjournals.orgnih.gov
Precursor Ion198.0[M-H]⁻ iosrjournals.orgnih.govmdpi.com
Product Ion (Quantification)136.0Most intense fragment iosrjournals.orgnih.gov
Product Ion (Confirmation)108.0Confirming fragment ion nih.gov
Product Ion (Confirmation)82.0Confirming fragment ion nih.gov

Application in Reaction Intermediate Identification

The high specificity and sensitivity of mass spectrometry also make it a valuable tool for identifying reaction intermediates and degradation products of the this compound. The instability of clavulanic acid can lead to the formation of various related substances during production or storage. researchgate.net

HPLC-MS/MS can be employed to define the exact chemical structure of these impurities. For example, a related substance with a molecular ion mass-to-charge ratio of m/z 397 was identified in potassium clavulanate production. Through tandem mass spectrometry analysis, this substance was confirmed to be formed by the combination of the amino group of one clavulanic acid molecule with the carboxyl group of another, following the opening of the β-lactam ring. researchgate.net Such studies are crucial for understanding degradation pathways and optimizing manufacturing and storage conditions to ensure product purity. Advanced MS techniques like Desorption Electrospray Ionization (DESI) can even be used to detect fleeting reaction intermediates with lifetimes in the millisecond range, showcasing the power of MS in elucidating complex reaction mechanisms. stanford.edu

Spectroscopic Techniques for Characterization (e.g., UV-Vis, IR, Raman)

Spectroscopic techniques are foundational in the structural elucidation and quantification of the this compound. unizar-csic.esnih.govnih.gov These methods rely on the interaction of electromagnetic radiation with the molecule to generate characteristic spectra that provide information on its electronic and vibrational properties. unizar-csic.esnih.gov

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique used to measure the concentration of this compound in solution. unizar-csic.es The method is based on the absorption of UV or visible light by the molecule, which results in electronic transitions between quantized energy levels. unizar-csic.es The UV absorption spectrum of the this compound is characterized by specific wavelengths of maximum absorbance (λmax), which can be influenced by the solvent and pH. Due to significant spectral overlap with co-formulated antibiotics like amoxicillin, direct spectrophotometry can be challenging. rjptonline.org To overcome this, derivative spectrophotometry is often employed, which enhances the resolution of overlapping bands and allows for the simultaneous determination of both compounds. rjptonline.orgresearchgate.netresearchgate.net

TechniqueReported λmax (nm)NotesReference
UV Spectrophotometry205For Potassium Clavulanate nih.gov
UV Spectrophotometry (after hydrolysis)258For Clavulanic Acid researchgate.netresearchgate.net
UV Spectrophotometry (in water)280.1For Clavulanate sphinxsai.com
First Derivative Spectrophotometry228.3Zero-crossing point for determination rjptonline.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides a spectral fingerprint based on the vibrational energies of a molecule's chemical bonds. unizar-csic.es For the this compound, Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for identifying key functional groups. biomedres.us Techniques such as Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are employed, often in combination with multivariate calibration algorithms like partial least squares (PLS), for the simultaneous quantification of clavulanic acid and amoxicillin in complex mixtures. nih.govufrgs.brscielo.br A crucial absorption band in the IR spectrum of clavulanate is the one corresponding to the carbonyl group (C=O) stretching vibration within the β-lactam ring, a key structural feature for its biological activity. biomedres.us

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that offers detailed structural information. unizar-csic.esnih.gov It measures the inelastic scattering of monochromatic light resulting from the interaction with molecular vibrations. unizar-csic.es This method is highly effective for studying the this compound in aqueous solutions. acs.orgacs.orgresearchgate.net Computational and experimental studies have been used to assign the spectral features, providing insight into the molecule's vibrational properties. acs.orgacs.orgresearchgate.net A key spectral marker for the this compound is the Raman peak associated with the stretching of the C=O bond in the β-lactam ring, which is sensitive to the molecule's interaction with enzymes. acs.org

Raman Shift (cm⁻¹)AssignmentSignificanceReference
1780C=O stretch of the β-lactam ringCharacteristic peak indicating the integrity of the β-lactam ring. Its alteration can signal ring-opening upon binding to β-lactamase. acs.org

Electrochemical Methods for Detection

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection and quantification of antibiotics, including the this compound. tudublin.ienih.gov These techniques are based on measuring the electrical signals (such as current or potential) generated from the electrochemical reactions of the analyte at an electrode surface. mdpi.comnih.gov An electrochemical system typically consists of a working electrode, a reference electrode, and a counter electrode. tudublin.iemdpi.com The performance of the sensor, particularly its sensitivity and selectivity, is largely determined by the properties of the working electrode. tudublin.ienih.gov

Commonly used electrochemical techniques for antibiotic analysis include voltammetry, amperometry, and potentiometry. tudublin.ienih.govmdpi.com

Voltammetric Methods : These techniques measure the current response to a varying potential. Methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are widely used due to their high sensitivity and ability to elucidate reaction mechanisms. tudublin.iemdpi.commdpi.com

Amperometric Methods : In amperometry, a constant potential is applied to the working electrode, and the resulting current is measured over time. The current is directly proportional to the concentration of the electroactive analyte. mdpi.com

Potentiometric Methods : These methods involve measuring the potential difference between two electrodes at near-zero current. The potential is related to the concentration of the analyte.

To enhance the performance of electrochemical sensors, the surface of the working electrode is often modified with nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles. nih.govmdpi.commdpi.com These modifications can increase the electrode's surface area, improve electron transfer kinetics, and provide specific recognition sites for the target analyte, thereby boosting the sensor's sensitivity and selectivity. nih.govmdpi.com

Electrochemical MethodPrinciple of DetectionPrimary Application
Voltammetry (CV, DPV, SWV)Measures current as a function of applied potential. tudublin.iemdpi.comQuantitative analysis and study of redox behavior. mdpi.com
AmperometryMeasures current at a fixed potential over time. mdpi.comHigh-sensitivity quantification.
PotentiometryMeasures the potential difference between electrodes at zero current. nih.govDetermination of analyte concentration.

Bioassays for In Vitro Enzymatic Inhibition Assessment

Bioassays are essential for evaluating the primary biological function of the this compound: the inhibition of β-lactamase enzymes. nih.gov These assays provide a direct measure of the compound's potency and efficacy against specific enzymes, which is crucial for understanding its mechanism of action. biorxiv.org

The most common type of bioassay for β-lactamase inhibitors involves monitoring the activity of a purified β-lactamase enzyme on a specific substrate in the presence and absence of the inhibitor. abcam.com A widely used substrate is Nitrocefin, a chromogenic cephalosporin. abcam.com When hydrolyzed by β-lactamase, Nitrocefin changes color, and the rate of this color change can be measured spectrophotometrically. In the presence of an effective inhibitor like clavulanic acid, the rate of Nitrocefin hydrolysis is significantly reduced. abcam.com This provides a rapid and reliable method for screening and quantifying inhibitory activity. abcam.com

From these assays, a key parameter known as the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of the inhibitor's potency. biorxiv.org

More advanced methodologies include whole-cell biosensor assays. biorxiv.org These systems use engineered bacterial cells that produce a detectable signal (e.g., luminescence) in response to the stress caused by a β-lactam antibiotic. When a β-lactamase-producing strain is treated with a β-lactam antibiotic and a β-lactamase inhibitor, the antibiotic is protected from degradation, leading to a measurable signal from the biosensor cells. biorxiv.org This approach has the advantage of assessing inhibitor potency in a more physiologically relevant cellular context, accounting for factors like cell permeability. biorxiv.org Clavulanic acid is a potent inhibitor of many, but not all, β-lactamases. nih.gov

β-Lactamase Source OrganismInhibition by Clavulanic AcidReference
Escherichia coli (plasmid-mediated)Potent, progressive inhibition nih.gov
Klebsiella aerogenesPotent, progressive inhibition nih.gov
Proteus mirabilisPotent, progressive inhibition nih.gov
Staphylococcus aureusPotent, progressive inhibition nih.gov
Pseudomonas aeruginosa (cephalosporinase)Less well inhibited nih.gov
Enterobacter cloacae P99 (cephalosporinase)Less well inhibited nih.gov

Degradation Pathways and Stability Studies of Clavulanic Acid Anion in Research Systems

Kinetics and Mechanisms of Chemical Degradation (Hydrolysis)

The primary pathway for the degradation of the clavulanic acid anion is hydrolysis, which involves the opening of its β-lactam ring. scielo.br This process is susceptible to both acid and base catalysis. mdpi.commdpi.com The degradation kinetics of clavulanic acid are often described by a pseudo-first-order model, particularly in aqueous solutions. researchgate.netresearchgate.net However, some studies suggest a more complex mechanism where the degradation is autocatalytic, meaning the degradation products themselves catalyze further breakdown. nih.govresearchgate.net

Research has shown that the degradation process can be modeled as a reversible-irreversible kinetic process. nih.govresearchgate.net This involves an initial equilibrium step where clavulanic acid forms an active intermediate, which then irreversibly reacts with another molecule of clavulanic acid to form degradation products. nih.gov The rate of hydrolysis is significantly influenced by the surrounding chemical environment. jmb.or.krresearchgate.net

A proposed mechanism for hydrolysis, particularly in acidic conditions, involves the protonation of the oxygen atom in the β-lactam ring, followed by a nucleophilic attack by a water molecule on the carbonyl group, leading to the opening of the ring. scielo.brmdpi.com

Influence of Environmental Factors on Stability (pH, Temperature, and Ionic Strength)

The stability of the this compound is highly dependent on environmental factors such as pH, temperature, and ionic strength.

pH: The this compound is most stable in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.2. researchgate.netmdpi.com Degradation accelerates in both strongly acidic and alkaline conditions. jmb.or.krresearchgate.net Studies have shown a parabolic relationship between the degradation rate constant and pH, with the minimum degradation rate observed around pH 6.4. jmb.or.kr

Temperature: As with most chemical reactions, the degradation of clavulanic acid is accelerated by increased temperatures. nih.govnih.gov Lower temperatures significantly enhance its stability. mdpi.comnih.gov For instance, at 25°C, a significant loss of clavulanic acid can be observed within hours, whereas at 4°C, it remains stable for a much longer period. researchgate.netnih.gov Studies have documented the stability at various temperatures, showing that at -80°C, the degradation is minimal over extended periods. nih.govresearchgate.net

Ionic Strength: The presence of inorganic salts and thus increased ionic strength generally leads to increased instability of the this compound. researchgate.net This is likely due to an increased rate of molecular collisions in the solution. nih.gov The destabilizing effect of different salts has been observed to follow the sequence: Na₂SO₄ > MgSO₄ > CaCl₂ > NaCl. researchgate.net

Here is an interactive data table summarizing the stability of clavulanic acid under different conditions:

Table 1: Stability of Clavulanic Acid Under Various Conditions
Parameter Condition Observation Reference
pH 6.0 - 7.2 Optimal stability researchgate.netmdpi.com
< 6.0 or > 7.2 Increased degradation jmb.or.krresearchgate.net
Temperature 4°C Retained 90% of initial concentration for 152 hours nih.gov
25°C Retained 90% of initial concentration for 26 hours nih.gov
37°C Retained 90% of initial concentration for 6.4 hours nih.gov
Ionic Strength Addition of salts (e.g., NaCl, Na₂SO₄) Increased instability researchgate.net

Role of Specific Chemical Species and Metabolites in Degradation

The degradation of the this compound is also influenced by the presence of specific chemical species, particularly those found in fermentation broths.

Ammonium (B1175870) Salts and Amino Acids: The presence of ammonium ions and certain amino acids in the production medium has been shown to destabilize clavulanic acid. jmb.or.krresearchgate.net The amine groups in these molecules can act as nucleophiles, attacking the β-lactam ring and promoting its opening. jmb.or.krresearchgate.net Among various amino acids, ornithine has been identified as having a particularly strong impact on degradation. jmb.or.kr

Fermentation Byproducts: Clavulanic acid is observed to be less stable in the fermentation broth from which it is produced compared to a pure or commercially available form. mdpi.comnih.gov This is attributed to the presence of various metabolites and byproducts of the fermentation process that can contribute to its degradation. jmb.or.krresearchgate.net

Enzymatic Degradation and Interactions with Proteins

While chemical degradation is a major concern, enzymatic degradation and interactions with proteins also play a role in the stability of the this compound.

β-Lactamases: Clavulanic acid is a "suicide inhibitor" of many β-lactamase enzymes. wikipedia.orgresearchgate.net It binds covalently to a serine residue in the active site of the enzyme, leading to a restructuring of the clavulanic acid molecule. wikipedia.orgresearchgate.net This restructured molecule then forms a permanent, irreversible bond with the enzyme, inactivating it. wikipedia.orgresearchgate.net While this is its intended therapeutic action, this irreversible reaction also represents a pathway for its degradation. jmb.or.krkoreascience.kr

Strategies for Enhancing Stability in Research Formulations and Downstream Processing

Given the inherent instability of the this compound, various strategies are employed to enhance its stability during research, formulation, and downstream processing.

Control of Environmental Factors: Maintaining optimal pH (6.0-7.2) and low temperatures is a primary strategy to minimize degradation. researchgate.netsgul.ac.uk Processing and storage at refrigerated temperatures are common practices. nih.govripublication.com

Formulation Strategies:

Co-formulation: In pharmaceutical products, clavulanic acid is often co-formulated with a β-lactam antibiotic like amoxicillin. wikipedia.org While this is for therapeutic purposes, the stability of both components in the formulation is a critical consideration.

Solid-State Formulations: Preparing clavulanic acid as a dry powder or in a solid state, such as its potassium salt, significantly improves its stability compared to aqueous solutions. ripublication.comnetzsch.com Reconstitution is then performed just prior to use. ripublication.com

Encapsulation: Research into microencapsulation techniques aims to protect the clavulanic acid molecule from the surrounding environment, thereby enhancing its stability.

Downstream Processing: During the purification of clavulanic acid from fermentation broths, gentle separation methods are crucial to minimize degradation. japsonline.com Techniques such as adsorption and liquid-liquid extraction are employed, often with careful control of pH and temperature throughout the process. japsonline.com The use of aqueous two-phase systems (ATPS) followed by ion-exchange adsorption has shown promise in achieving high recovery rates. mdpi.com

Here is a table of the compounds mentioned in this article:

Emerging Research Areas and Biotechnological Applications of Clavulanic Acid Anion

Rational Design of Novel Beta-Lactamase Inhibitors Inspired by Clavulanate

The mechanism-based "suicide inhibition" of beta-lactamases by the clavulanic acid anion, where it covalently modifies the enzyme's active site, has served as a blueprint for the rational design of new inhibitors. wikipedia.org Research in this area focuses on synthesizing novel compounds that retain the core inhibitory scaffold of clavulanate but are engineered for broader activity spectra, enhanced stability, or the ability to overcome emerging resistance. frontiersin.org These efforts often involve creating derivatives that can form more stable intermediates with the enzyme or that possess entirely new chemical frameworks. nih.gov

A significant area of exploration is the development of inhibitors with different ring structures, such as diazabicyclooctanes (DBOs), which are not beta-lactams themselves but can effectively acylate the active site serine of beta-lactamases. nih.govfrontiersin.org Another approach involves creating penam (B1241934) sulfones and bridged monobactams, which are designed to be more stable than clavulanate while mimicking its mode of action. frontiersin.org The goal is to produce inhibitors that can rapidly acylate a wide range of beta-lactamases while minimizing their own hydrolysis, thereby prolonging the inactivation of the resistance enzyme. frontiersin.org These rationally designed molecules aim to be effective against a wider array of beta-lactamase classes, including those that are poorly inhibited by clavulanate, such as some Class C and D enzymes. frontiersin.orgnih.gov

Inhibitor Class ExampleDesign Strategy & InspirationTargeted Beta-Lactamase Classes
Diazabicyclooctanes (DBOs) Non-beta-lactam scaffold that mimics the transition state and acylates the active site serine; designed for broader-spectrum activity. nih.govfrontiersin.orgBroad-spectrum, including Class A, C, and some Class D enzymes. frontiersin.org
Penam Sulfones Based on the penicillanic acid structure, similar to sulbactam (B1307) and tazobactam; designed to form stable acyl-enzyme intermediates. frontiersin.orgnih.govPrimarily active against Class A enzymes. nih.gov
Bridged Monobactams Modified monocyclic beta-lactam structure designed for enhanced chemical stability while retaining the inhibitory mechanism.Designed to target a range of serine beta-lactamases.
Boronic Acids Act as transition-state analogs, forming a reversible covalent bond with the active site serine; not directly inspired by clavulanate's structure but by its mechanism-based inhibition principle. frontiersin.orgBroad-spectrum, including all serine-based classes (A, C, D). mdpi.com

High-Throughput Screening Approaches for Identifying Clavulanate Synergists

High-throughput screening (HTS) is a powerful methodology used to rapidly test vast libraries of chemical compounds for specific biological activities. In the context of clavulanate, HTS is employed to identify "synergists" or "adjuvants"—compounds that are not necessarily antibiotics themselves but can enhance the effectiveness of amoxicillin-clavulanate combinations. nih.govacs.org These screens can identify molecules that work through various mechanisms, such as disrupting the bacterial outer membrane, inhibiting efflux pumps, or targeting other cellular processes that contribute to resistance. nih.govacs.org

Screening platforms often utilize engineered bacterial strains or cell-free systems. nih.govbiorxiv.org For instance, a screen might use liposomes that mimic bacterial membranes to identify compounds that cause selective disruption. nih.gov Another approach involves using reporter genes in bacteria that signal when the cell is under stress, allowing for the rapid identification of compounds that potentiate antibiotic activity. biorxiv.org HTS campaigns have successfully screened hundreds of thousands of compounds, leading to the discovery of novel molecules that can re-sensitize resistant bacteria to existing drugs, offering a promising strategy to extend the life of current antibiotic therapies. acs.orgbiorxiv.org

Role in Understanding Enzyme Resistance Evolution

The widespread clinical use of clavulanate has made it an invaluable tool for studying the real-world evolution of enzyme resistance. nih.gov By exposing bacterial populations to the selective pressure of a clavulanate-beta-lactam combination, scientists can observe and analyze the genetic mutations that lead to the emergence of inhibitor-resistant beta-lactamases (IRTs). oup.comoup.com These studies have revealed that resistance often arises from specific amino acid substitutions in or near the active site of the beta-lactamase enzyme. oup.comoup.com

For example, mutations in common enzymes like TEM and SHV beta-lactamases can reduce their affinity for clavulanate without completely abolishing their ability to hydrolyze penicillins. oup.com Studying these naturally occurring resistant variants, as well as those generated through laboratory evolution experiments, provides critical insights into the molecular dynamics and structural changes that confer resistance. oup.comasm.org This knowledge is vital for predicting future resistance trends and for the rational design of next-generation inhibitors that can circumvent these evolutionary escape routes. imrpress.com The ongoing "arms race" between inhibitors and evolving enzymes is a central theme in this research area. nih.govnih.gov

Development of Research Tools and Probes Based on Clavulanate

The unique, mechanism-based reactivity of the clavulanate anion makes its chemical scaffold an excellent foundation for developing sophisticated research tools, particularly activity-based probes (ABPs). biorxiv.orgmdpi.com These probes are created by chemically modifying the clavulanate molecule to include a reporter tag, such as a fluorophore or biotin (B1667282). biorxiv.org When introduced into a complex biological sample, these probes covalently bind to the active site of target enzymes like beta-lactamases, allowing for their detection, quantification, and isolation. biorxiv.orgntu.edu.sg

Activity-based protein profiling (ABPP) uses these probes to identify the full spectrum of enzymes that a compound interacts with inside a cell. mdpi.com For example, a fluorescently tagged clavulanate derivative can be used to visualize active beta-lactamases directly in a protein gel, while a biotin-tagged version can be used to pull these enzymes out of a cellular lysate for identification by mass spectrometry. biorxiv.org This technology is not only crucial for discovering new beta-lactamases but also for understanding the off-target effects of beta-lactam drugs and for profiling the activity of entire enzyme families in different physiological states. biorxiv.orgfrontiersin.org

Probe TypeReporter TagPrimary Application
Fluorescent Probe Fluorophore (e.g., Cy5)Activity-based protein profiling (ABPP), direct visualization of enzyme activity in gels. biorxiv.org
Biotinylated Probe BiotinAffinity purification and enrichment of target enzymes for identification via mass spectrometry. mdpi.com
Alkyne/Azide Probe Alkyne or Azide groupUsed for "click chemistry" ligation to attach various reporter tags post-labeling, offering greater flexibility. biorxiv.org

Q & A

Q. What analytical methods are recommended for quantifying clavulanic acid anion in complex biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is widely used due to its specificity and sensitivity. For example, simultaneous determination of clavulanic acid and amoxicillin in human plasma requires optimized mobile phases (e.g., ammonium formate buffer and acetonitrile) and electrospray ionization (ESI) parameters to resolve matrix interference . Method validation should include recovery rates (≥85%) and limits of quantification (LOQ < 0.5 µg/mL) to ensure reproducibility in pharmacokinetic studies .

Q. What experimental parameters are critical for optimizing clavulanic acid yields in fermentation media?

Key factors include carbon/nitrogen ratios (e.g., glycerol as a carbon source), soybean powder concentration (optimal at 4–6% w/v), and dissolved oxygen levels. Relational grade analysis has shown that reducing malt juice and peptone content while increasing soybean powder enhances potency by 15–20% . Batch fermentation typically achieves 475 mg/L clavulanic acid with a productivity of 11.7 mg/L·h⁻¹, but continuous cultivation improves stability during stationary phases .

Q. How can researchers ensure reproducibility in clavulanic acid synthesis and impurity profiling?

Strict control of synthesis conditions (pH 5.0–6.5, temperature <10°C) minimizes the formation of related substance E, a dimeric impurity formed via β-lactam ring hydrolysis. Orthogonal experimental designs (e.g., L9 orthogonal arrays) identify concentration and temperature as dominant factors, with HPLC-MS/MS required to confirm impurity identity .

Advanced Research Questions

Q. How does clavulanic acid modulate dopamine release in neuronal cells, and what experimental models validate this mechanism?

In PC12 and SH-SY5Y cells, clavulanic acid enhances dopamine release without affecting synthesis. Affinity chromatography and Western blotting reveal binding to Munc18-1 and Rab4, proteins critical for vesicle trafficking. Translocation assays show increased plasma membrane localization of these proteins, suggesting a neurosecretory mechanism . Dose-response studies (0.1–10 µM) and knockout models are recommended to confirm causality.

Q. What statistical approaches resolve contradictions between clavulanic acid production rates and microbial growth phases?

Secondary metabolite kinetics in Streptomyces clavuligerus show production decoupled from growth, peaking during stationary phases. Hybrid kinetic models (e.g., Luedeking-Piret equations) differentiate growth-associated (α) and non-growth-associated (β) coefficients. For batch vs. continuous systems, specific productivity (2.04 mg·gx⁻¹·h⁻¹) and rheological parameters (K, n) must be integrated to reconcile discrepancies .

Q. How can response surface methodology (RSM) improve clavulanic acid fermentation media optimization?

Central composite rotatable designs (CCRD) with 3–5 variables (e.g., temperature, t-octylamine inflow rate) identify non-linear interactions. For example, a CCRD with 17 runs (α = 1.68) optimizes precipitation yields by 25% when clavulanic acid concentration exceeds 15 mg/mL in organic solvents . Relational grade analysis further prioritizes factors like soybean powder (weighting coefficient = 0.35) for cost-effective scaling .

Q. What population pharmacokinetic (PK) models describe clavulanic acid variability in oral dosing regimens?

NONMEM-based models incorporating creatinine clearance and body weight explain 30–40% of inter-individual variability. Monte Carlo simulations for 125 mg q8h dosing show 90% probability of achieving %fT > Ct (clavulanic acid threshold = 0.5 µg/mL) in adults. Covariate analysis must account for PK interactions with amoxicillin .

Q. How do clavulanic acid derivatives or novel beta-lactamase inhibitors overcome current therapeutic limitations?

Structure-activity relationship (SAR) studies focus on β-lactamase inhibition potency (e.g., IC50 < 1 nM) and resistance to hydrolysis. Semi-synthetic analogs with modified C3/C5 stereochemistry (e.g., clavaminic acid derivatives) show enhanced stability in acidic environments, validated via NMR and computational docking .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting results in clavulanic acid's anti-depressant efficacy across preclinical models?

Rodent vs. primate studies require standardized behavioral assays (e.g., forced swim test, sucrose preference) with pharmacokinetic bridging (plasma/brain concentration ratios). Meta-analyses using fixed-effect models can quantify heterogeneity (I² > 50% suggests significant variation) and identify dose-dependent effects .

Q. What orthogonal assays validate the specificity of clavulanic acid-protein interactions identified via affinity chromatography?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide kinetic (ka/kd) and thermodynamic (ΔG, ΔH) validation. For Munc18-1, SPR dissociation constants (KD = 1–10 µM) should align with cellular translocation data . Negative controls (e.g., BSA) and competitive binding assays (e.g., excess clavulanic acid) confirm target specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.